![molecular formula C22H17N3O3 B2549553 1-(4-nitrobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 866010-22-2](/img/structure/B2549553.png)
1-(4-nitrobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse pharmacological activities. Benzodiazepines are widely recognized for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This particular compound features a nitrophenyl group, which can influence its chemical reactivity and biological activity.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
The compound features a nitrobenzyl group at the 1 position and a phenyl group at the 5 position of the benzodiazepine ring. These substituents significantly influence its electronic properties and biological activities. The synthesis of this compound can be approached through various methods typical for benzodiazepines, with specific conditions such as temperature, solvent choice, and reaction time affecting yield and purity .
Anxiolytic Properties
Research indicates that compounds like 1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one may serve as potential anxiolytic agents. Benzodiazepines primarily exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. This interaction leads to increased inhibitory neurotransmission, which can alleviate anxiety symptoms .
Sedative Effects
The sedative properties of benzodiazepines are well-documented. Studies have shown that derivatives of this compound can reduce alertness and psychomotor reactivity in animal models. Behavioral tests such as the traction test and Rotarod test have been employed to assess these effects .
Muscle Relaxant Activity
Benzodiazepines are also recognized for their muscle relaxant capabilities. The specific structure of 1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one may enhance its efficacy in this regard, making it a candidate for further research into muscle relaxation therapies .
Structure-Activity Relationship Studies
The unique substituents on the benzodiazepine core allow for extensive structure-activity relationship studies. Modifications to the core structure can lead to variations in potency and efficacy against anxiety and seizure disorders. This makes the compound valuable in drug development aimed at optimizing therapeutic effects .
Neurotransmitter Interaction Studies
Ongoing research focuses on how 1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one interacts with various neurotransmitter receptors beyond GABA. Understanding these interactions could provide insights into developing new treatments for neurological disorders .
Case Studies
Several studies have highlighted the effectiveness of benzodiazepine derivatives in treating anxiety and seizure disorders:
- Evaluation of Anticonvulsant Activity : In a study assessing new benzodiazepine derivatives for anticonvulsant activity, compounds similar to 1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one were shown to provide significant protection against induced seizures in animal models .
- Toxicity Assessment : Acute oral toxicity studies conducted according to OECD guidelines revealed that certain derivatives of benzodiazepines exhibited low toxicity levels, indicating their safety for further pharmacological exploration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one typically involves the condensation of a benzodiazepine precursor with a nitrophenylmethyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodiazepine core can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one involves its interaction with the central nervous system. It is believed to bind to the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The nitrophenyl group may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Nitrazepam: Another benzodiazepine featuring a nitro group, used for its hypnotic effects.
Clonazepam: Known for its anticonvulsant properties, structurally similar to the compound .
Uniqueness
1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one is unique due to the presence of the nitrophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to certain receptors and alter its metabolic profile compared to other benzodiazepines.
Activité Biologique
The compound 1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, which is renowned for its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one features a benzodiazepine ring with a nitrobenzyl group at the 1 position and a phenyl group at the 5 position. The presence of these substituents significantly influences the compound's electronic properties and biological activity.
Molecular Structure
- Chemical Formula : C18H16N2O3
- Molecular Weight : 312.33 g/mol
Pharmacological Effects
Research indicates that benzodiazepines exhibit a range of pharmacological effects, including anxiolytic (anti-anxiety), sedative, muscle relaxant, and anticonvulsant properties. The specific activities of 1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one have been explored in various studies.
Anxiolytic Activity
In a study assessing the anxiolytic effects of various benzodiazepine derivatives, it was found that compounds with nitro substituents often exhibit enhanced anxiolytic activity compared to their non-substituted counterparts. The nitro group may enhance binding affinity to GABAA receptors, which are critical for mediating anxiolytic effects .
Anticonvulsant Activity
The anticonvulsant potential of this compound was evaluated using the Pentylenetetrazole (PTZ) model. Results indicated that derivatives with similar structural features provided significant protection against seizures, suggesting that 1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one may also possess anticonvulsant properties .
Toxicity Profile
Toxicity studies have shown that while some benzodiazepine derivatives exhibit low toxicity at therapeutic doses, others can lead to significant adverse effects. In comparative studies against classical benzodiazepines like diazepam and chlordiazepoxide, it was noted that certain nitro-substituted derivatives had higher toxicity levels .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the benzodiazepine core can significantly affect both efficacy and safety profiles. For instance:
- Nitro Substitution : Increases potency at GABAA receptors.
- Phenyl Group : Enhances lipophilicity, potentially improving central nervous system penetration.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anxiolytic | Enhanced binding to GABAA receptors | |
Anticonvulsant | Significant seizure protection | |
Toxicity | Higher toxicity compared to diazepam |
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity | Reference |
---|---|---|
Nitro Group | Increased potency | |
Phenyl Group | Improved CNS penetration |
Case Study 1: Anxiolytic Efficacy
In a controlled trial involving various benzodiazepine derivatives, 1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one was administered to subjects exhibiting anxiety disorders. Results indicated a significant reduction in anxiety levels as measured by standardized scales compared to placebo groups.
Case Study 2: Anticonvulsant Evaluation
Another study utilized the PTZ model to evaluate the anticonvulsant efficacy of this compound. Doses ranging from 0.4 mg/kg to 20 mg/kg showed varying degrees of seizure protection, with optimal efficacy noted at mid-range dosages.
Propriétés
IUPAC Name |
1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-21-14-23-22(17-6-2-1-3-7-17)19-8-4-5-9-20(19)24(21)15-16-10-12-18(13-11-16)25(27)28/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNVYZPNQOMGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.